molecular formula C25H27N3O5 B2744847 1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899727-96-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2744847
CAS No.: 899727-96-9
M. Wt: 449.507
InChI Key: VUNIUXFMGVVPIP-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring. Key structural elements include a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at position 2, an ethoxy substituent at position 7, and an acetylated piperidine moiety.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-3-30-22-6-4-5-18-20-14-19(17-7-8-21-23(13-17)32-15-31-21)26-28(20)25(33-24(18)22)9-11-27(12-10-25)16(2)29/h4-8,13,20H,3,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNIUXFMGVVPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O4C_{24}H_{27}N_{3}O_{4} with a molecular weight of 421.5 g/mol . Its structural complexity arises from the presence of multiple functional groups including a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities.

Structural Representation

PropertyValue
Molecular FormulaC24H27N3O4C_{24}H_{27}N_{3}O_{4}
Molecular Weight421.5 g/mol
CAS Number899972-44-2

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar derivatives against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 80 nM , indicating potent antibacterial effects .

Antidiabetic Potential

Recent investigations have focused on the antidiabetic properties of benzodioxole derivatives. A study reported that specific derivatives demonstrated inhibitory effects on α-amylase, an enzyme critical in carbohydrate metabolism. The standout compounds showed IC50 values ranging from 2.57 to 4.28 µg/mL , suggesting their potential as therapeutic agents in managing diabetes .

Neuroprotective Effects

The neuroprotective potential of compounds similar to This compound has been explored in relation to neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Study on Antibacterial Activity

In a comparative study examining the antibacterial efficacy of various benzodioxole derivatives, it was found that the compound exhibited superior activity against Staphylococcus aureus and Sarcina. The results indicated that modifications to the benzodioxole structure could enhance antibacterial potency significantly .

Investigation of Antidiabetic Effects

A detailed investigation into the antidiabetic effects revealed that certain derivatives could effectively inhibit α-amylase activity, leading to decreased glucose absorption in vitro. These findings suggest a mechanism through which these compounds could aid in blood sugar regulation .

Comparison with Similar Compounds

5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

  • Structural Differences : Lacks the spiro-piperidine system and ethoxy group; instead, it has a bromine substituent at position 9 and a phenyl group at position 2.

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

  • Structural Differences : Substitutes the benzo[d][1,3]dioxol-5-yl group with a 4-ethoxyphenyl moiety.

Functional Analogues

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone

  • Structural Differences : Shares the benzo[d][1,3]dioxol-5-yl group but replaces the spiro-oxazine with a simpler dihydropyrazole ring.
  • Biological Relevance : Exhibits antibacterial activity, suggesting the benzo[d][1,3]dioxol group contributes to target engagement, possibly in microbial enzymes .

Quinazoline-Based Derivatives (e.g., Compound 17 from )

  • Structural Differences : Replaces the pyrazolo-oxazine core with a triazolo-quinazoline system.
  • Functional Impact : The quinazoline scaffold is associated with kinase inhibition (e.g., HDAC6), highlighting how core heterocycle modifications redirect biological activity .

Data Tables

Table 1. Structural and Pharmacokinetic Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Target Compound Spiro-pyrazolo-oxazine 7-ethoxy, benzo[d][1,3]dioxol-5-yl ~493.5* Not reported
5-(4-Ethoxyphenyl)-2-phenyl derivative Pyrazolo[1,5-c][1,3]benzoxazine 4-ethoxyphenyl, phenyl 399.4 Not reported
Compound 6g Dihydropyrazole Benzo[d][1,3]dioxol-5-yl, piperazine 373.24 (observed) Antibacterial
Compound 17 Triazolo-quinazoline Benzo[d][1,3]dioxol-5-ylmethyl, carboxyl 518.5 HDAC6 inhibition

*Estimated based on analogous compounds.

Research Findings and Mechanistic Insights

  • Similarity Indexing : Using Tanimoto coefficients, compounds with ≥70% structural similarity (e.g., aglaithioduline vs. SAHA) often share overlapping biological targets . The target compound’s methylenedioxyphenyl group may confer similarity to HDAC inhibitors or antimicrobial agents .
  • Gene Expression Profiling: Compounds with connectivity scores < -80 in cMAP databases () are predicted to reverse disease-associated gene expression.
  • Divergent Activities : Despite shared cores, substituent variations drastically alter function. For example, ethoxy groups enhance metabolic stability compared to hydroxylated analogues .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the benzo[d][1,3]dioxole, ethoxy, and piperidine groups. For example, the ethoxy group shows a triplet near δ 1.3 ppm (¹H) and a quartet near δ 60 ppm (¹³C) .
  • X-ray crystallography : Resolves spiro junction geometry and confirms stereochemistry, particularly for chiral centers in the piperidine ring .
  • GC-MS/EI-HRMS : Identifies molecular ions (e.g., [M+H]⁺) and detects impurities (e.g., 2% isomerization byproducts) .

How do functional groups influence the compound’s reactivity and biological interactions?

Advanced Research Question

  • Benzo[d][1,3]dioxole : Enhances metabolic stability and hydrophobic interactions with target proteins .
  • Ethoxy group : Modulates electron density in the pyrazolo-oxazine ring, affecting binding affinity to enzymes like kinases .
  • Spiro-piperidine system : Restricts conformational flexibility, improving selectivity for receptor subtypes (e.g., serotonin receptors) .
  • Ethanone moiety : Serves as a hydrogen bond acceptor, critical for interactions with catalytic residues in enzyme pockets .

How can contradictory bioactivity data across assays be systematically addressed?

Advanced Research Question

  • Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid micelle formation, which may artificially reduce activity in cell assays .
  • Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .

What computational strategies are effective for predicting SAR in structural analogs?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to model interactions with targets like CYP450 isoforms, focusing on the spiro junction’s steric effects .
  • QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with logP and IC₅₀ values .
  • MD simulations : Analyze the piperidine ring’s conformational dynamics in aqueous vs. membrane-bound states .

What are the challenges in synthesizing enantiopure forms, and how can they be mitigated?

Advanced Research Question

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, particularly for the piperidine moiety .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective cycloadditions .
  • Crystallization-induced diastereomer resolution : Introduce a temporary chiral auxiliary (e.g., menthol ester) during synthesis .

How do structural analogs with modified benzo[d][1,3]dioxole substituents affect potency and selectivity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., Br) : Increase metabolic stability but reduce membrane permeability .
  • Extended conjugation (e.g., thiophene) : Enhance π-π stacking with aromatic residues in target proteins, improving IC₅₀ by 3–5-fold .
  • Bulkier substituents (e.g., tert-butyl) : Introduce steric hindrance, reducing off-target binding to hERG channels .

What strategies validate target engagement in complex biological systems?

Advanced Research Question

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound with bound proteins, followed by pull-down assays .
  • SPR/BLI : Measure real-time binding kinetics to immobilized receptors (e.g., KD values <100 nM for serotonin receptors) .
  • Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm stabilization upon ligand binding .

How can synthetic byproducts and isomers be identified and minimized?

Basic Research Question

  • HPLC-DAD/MS : Detect and quantify byproducts (e.g., regioisomers from cycloaddition side reactions) .
  • Reaction monitoring : Use in-situ IR to track intermediate formation and optimize reaction times .
  • Additive screening : Introduce scavengers (e.g., molecular sieves) to trap water and prevent hydrolysis of sensitive intermediates .

What are the implications of the compound’s logP and solubility for in vivo studies?

Advanced Research Question

  • logP optimization : Aim for 2–3 to balance blood-brain barrier penetration and renal clearance .
  • Prodrug derivatization : Introduce phosphate esters to enhance aqueous solubility for intravenous administration .
  • Nanoformulation : Use liposomal encapsulation to improve bioavailability in pharmacokinetic studies .

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